molecular formula C10H12ClN3O5 B12283858 2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride

2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride

Cat. No.: B12283858
M. Wt: 289.67 g/mol
InChI Key: RJHGETAGZHXUQU-UHFFFAOYSA-N
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Description

2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a nitroanilino group, and a butanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride typically involves multiple steps, starting with the nitration of aniline to form 4-nitroaniline. This is followed by the reaction of 4-nitroaniline with a suitable butanoic acid derivative under controlled conditions to introduce the oxobutanoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing advanced reactors and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions may involve halogenating agents and other electrophiles .

Major Products Formed

The major products formed from these reactions include various substituted anilines, nitroanilines, and amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The nitro and amino groups play a crucial role in these interactions, influencing the compound’s binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in both research and industrial settings .

Properties

IUPAC Name

2-amino-4-(4-nitroanilino)-4-oxobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O5.ClH/c11-8(10(15)16)5-9(14)12-6-1-3-7(4-2-6)13(17)18;/h1-4,8H,5,11H2,(H,12,14)(H,15,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHGETAGZHXUQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(C(=O)O)N)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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